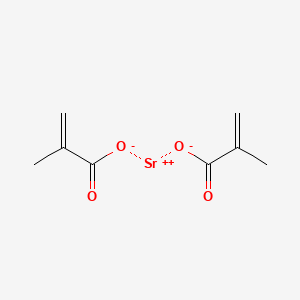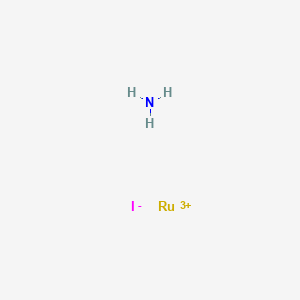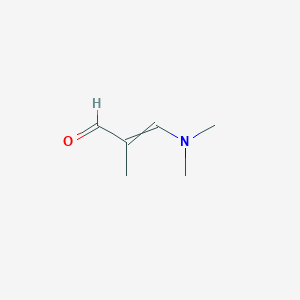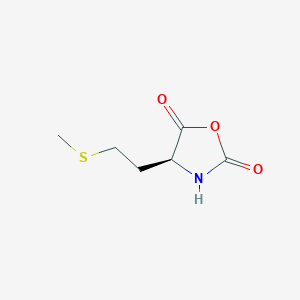
hexakis(thiourea)dicopper dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexakis(thiourea)dicopper dichloride is a coordination compound with the chemical formula
C6H22Cl2Cu2N12S6
. It consists of two copper ions coordinated with six thiourea molecules and two chloride ions. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research.Preparation Methods
Synthetic Routes and Reaction Conditions
Hexakis(thiourea)dicopper dichloride can be synthesized through the reaction of copper(II) chloride with thiourea in an aqueous solution. The reaction typically involves dissolving copper(II) chloride in water and then adding thiourea to the solution. The mixture is stirred and heated to facilitate the formation of the complex. The resulting product is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by maintaining the same reaction conditions used in laboratory settings. The key factors for industrial production include controlling the concentration of reactants, temperature, and reaction time to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Hexakis(thiourea)dicopper dichloride undergoes various chemical reactions, including:
Oxidation: The copper ions in the compound can undergo oxidation, leading to the formation of copper(II) species.
Reduction: The compound can be reduced to form copper(I) species.
Substitution: Thiourea ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield copper(II) oxide, while reduction reactions may produce copper(I) thiourea complexes .
Scientific Research Applications
Hexakis(thiourea)dicopper dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of copper-based nanomaterials and catalysts.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of hexakis(thiourea)dicopper dichloride involves the interaction of copper ions with biological molecules. The copper ions can bind to proteins and enzymes, altering their structure and function. This interaction can lead to the generation of reactive oxygen species, which can induce oxidative stress and damage in cells. The thiourea ligands also play a role in stabilizing the copper ions and modulating their reactivity .
Comparison with Similar Compounds
Similar Compounds
- Hexakis(thiourea)dicopper(I) sulfate hydrate
- Pentakis(thiourea)dicopper(I) sulfate trihydrate
- Heptakis(thiourea)tetracopper(I) disulfate hydrate
Uniqueness
Hexakis(thiourea)dicopper dichloride is unique due to its specific coordination environment and the presence of chloride ions. This distinguishes it from other similar compounds, which may have different anions or coordination numbers. The unique structure of this compound imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
15489-72-2 |
|---|---|
Molecular Formula |
C6H22Cl2Cu2N12S6 |
Molecular Weight |
652.70728 |
Synonyms |
hexakis(thiourea)dicopper dichloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


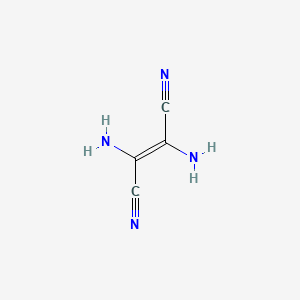
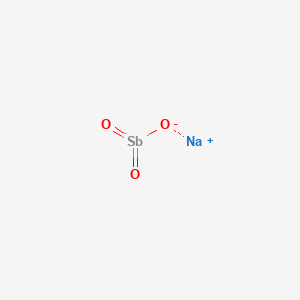
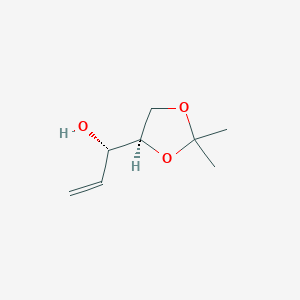
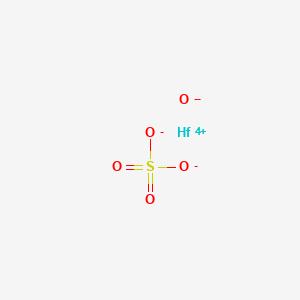
![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)
